4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline
CAS No.: 1315369-01-7
Cat. No.: VC2828974
Molecular Formula: C10H9F2N3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline - 1315369-01-7](/images/structure/VC2828974.png)
Specification
CAS No. | 1315369-01-7 |
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Molecular Formula | C10H9F2N3 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 4-[1-(difluoromethyl)imidazol-2-yl]aniline |
Standard InChI | InChI=1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 |
Standard InChI Key | IVFVIYREGQJGGV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC=CN2C(F)F)N |
Canonical SMILES | C1=CC(=CC=C1C2=NC=CN2C(F)F)N |
Introduction
Chemical Identity and Structure
4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline belongs to the class of heterocyclic compounds containing both an imidazole ring and an aniline group. The compound features a difluoromethyl group attached to the nitrogen at position 1 of the imidazole ring, while the aniline component is connected at position 2. This unique structural arrangement gives the molecule distinct chemical and physical properties that make it potentially valuable for various applications.
The compound consists of three main structural components: the imidazole heterocycle, the difluoromethyl substituent, and the aniline moiety. The imidazole ring provides a basic nitrogen atom that can participate in hydrogen bonding and serve as a metal coordination site. The difluoromethyl group offers metabolic stability and altered lipophilicity compared to non-fluorinated analogs. The aniline component provides a nucleophilic primary amine that can undergo numerous chemical transformations, making this compound a versatile building block for further chemical synthesis.
Identification Parameters
The compound's identity is established through several standard identification parameters, summarized in the following table:
Parameter | Value |
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IUPAC Name | 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline |
CAS Number | 1315369-01-7 |
Molecular Formula | C₁₀H₉F₂N₃ |
Molecular Weight | 209.2 g/mol |
InChI | 1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 |
InChI Key | IVFVIYREGQJGGV-UHFFFAOYSA-N |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is crucial for determining its potential applications and handling requirements. Based on available data, the compound exhibits properties characteristic of both aromatic amines and fluorinated heterocycles.
Chemical Reactivity
The chemical reactivity of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline can be predicted based on its structural components:
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The primary amine group (-NH₂) can participate in numerous reactions typical of anilines, including:
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Acylation and alkylation reactions
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Diazotization followed by various transformations
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Nucleophilic addition to carbonyls
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Formation of Schiff bases with aldehydes
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The imidazole ring provides sites for:
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Coordination with metal ions
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Hydrogen bonding
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Potential for π-stacking interactions
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The difluoromethyl group enhances metabolic stability and modifies electronic properties of the molecule, potentially affecting reaction rates and selectivity.
These chemical properties make the compound a valuable building block for the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.
Analytical Characterization
Proper characterization of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is essential for confirming its identity and purity. Several analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the compound's structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, imidazole protons, difluoromethyl proton, and amine protons
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¹⁹F NMR would confirm the presence of the difluoromethyl group
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¹³C NMR would provide information about the carbon skeleton
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for N-H stretching (amine group)
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C=N and C=C stretching vibrations of the imidazole ring
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C-F stretching bands from the difluoromethyl group
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Mass Spectrometry:
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Would confirm the molecular weight (209.2 g/mol)
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Fragmentation pattern would provide structural information
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Biological and Pharmacological Properties
The structural features of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline suggest potential biological activity that could be of interest in pharmaceutical research.
Structure-Activity Relationships
The relationship between 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline and similar compounds can provide insights into its potential biological activity. For instance, the research on 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives described in search result indicates that certain structural modifications to imidazole-aniline scaffolds can lead to compounds with potential anti-HCV (Hepatitis C Virus) activity.
The presence of the difluoromethyl group in 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline might confer unique properties that could be exploited for developing novel bioactive compounds with improved pharmacokinetic profiles.
Applications and Research Directions
Based on its structural features and potential properties, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline could find applications in various fields.
Pharmaceutical Applications
The compound could serve as a building block or intermediate in pharmaceutical research, particularly in the development of:
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Antiviral agents, drawing parallels from research on similar imidazole-aniline scaffolds with anti-HCV activity
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Kinase inhibitors, considering that fluorinated heterocycles frequently appear in this class of drugs
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Novel antibacterial or antifungal agents, leveraging the bioactive potential of both imidazole and aniline components
Chemical Research Applications
In chemical research, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline could be utilized as:
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A starting material for the synthesis of more complex molecules
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A model compound for studying reaction mechanisms involving fluorinated heterocycles
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A building block for creating chemical libraries for drug discovery
Future Research Directions
Several research directions could be pursued to further explore the potential of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline:
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Comprehensive investigation of its physical and chemical properties
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Development of improved synthetic routes with higher yields and purity
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Exploration of its biological activity through screening against various targets
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Structure-activity relationship studies to identify promising derivative compounds
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Investigation of potential applications in materials science or catalysis
Comparison with Related Compounds
Understanding how 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline compares to structurally related compounds provides valuable context for assessing its unique characteristics and potential applications.
Structural Analogues
Several compounds share structural similarities with 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline:
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2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine (CAS: 1240528-05-5) :
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Contains the same difluoromethylimidazole core but with an ethylamine substituent instead of aniline
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Has a lower molecular weight (161.15 g/mol) and potentially different pharmacokinetic properties
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4-(1H-benzo[d]imidazol-2-yl)aniline :
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Contains a benzimidazole core instead of a simple imidazole
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Lacks the difluoromethyl group, which would affect metabolic stability and lipophilicity
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2-(2-Phenyl-1H-imidazol-1-YL)aniline (CAS: 168210-42-2) :
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Features a different connectivity pattern between the imidazole and aniline components
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Contains a phenyl substituent rather than a difluoromethyl group
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Comparative Properties Table
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
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4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline | C₁₀H₉F₂N₃ | 209.2 | Reference compound |
2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine | C₆H₉F₂N₃ | 161.15 | Ethylamine instead of aniline |
4-(1H-benzo[d]imidazol-2-yl)aniline | C₁₃H₁₁N₃ | 209.25 | Benzimidazole core, no difluoromethyl |
2-(2-Phenyl-1H-imidazol-1-YL)aniline | C₁₅H₁₃N₃ | 235.28 | Different connectivity, phenyl substituent |
This comparison highlights the unique combination of structural features in 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline that distinguishes it from related compounds and potentially confers specific properties and applications.
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